molecular formula C21H17ClN4O2S B6550957 N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040637-52-2

N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6550957
CAS No.: 1040637-52-2
M. Wt: 424.9 g/mol
InChI Key: QYJCXXOPTWMFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.0760747 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Vamifeport or VIT-2763, is ferroportin , the unique iron transporter in mammals . Ferroportin plays a crucial role in the regulation of iron homeostasis in the body.

Mode of Action

Vamifeport acts as an oral ferroportin inhibitor . By inhibiting ferroportin, it restricts the availability of iron, thereby reducing hemolysis markers in the Townes model of Sickle Cell Disease (SCD) . This inhibition leads to iron-restricted erythropoiesis, which is characterized by decreased corpuscular hemoglobin concentration mean and mean corpuscular volume, as well as increased hypochromic and microcytic Red Blood Cell (RBC) fractions .

Biochemical Pathways

The inhibition of ferroportin affects the iron homeostasis pathway. This results in a decrease in intracellular hemoglobin concentration, which may prevent the polymerization of sickle hemoglobin (HbS) and its sequelae . Furthermore, Vamifeport reduces plasma soluble VCAM-1 concentrations, suggesting lowered vascular inflammation .

Pharmacokinetics

Vamifeport is administered orally and has a relatively fast absorption, with detectable levels 15 to 30 minutes post-dose . Following multiple dosing, there is no apparent change in absorption and accumulation is minimal . The mean elimination half-life is 1.9 to 5.3 hours following single dosing, and 2.1 to 3.8 hours on Day 1 and 2.6 to 5.3 hours on Day 7, following repeated dosing .

Result of Action

The inhibition of ferroportin by Vamifeport leads to a reduction in hemolysis markers in the Townes model of SCD . This results in improved hemodynamics and prevention of vascular stasis in a mouse model of SCD . The RBC indices of Vamifeport-treated male and female Townes mice exhibited changes attributable to iron-restricted erythropoiesis .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-26-20(28)19-18(14(11-23-19)13-7-3-2-4-8-13)25-21(26)29-12-17(27)24-16-10-6-5-9-15(16)22/h2-11,23H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJCXXOPTWMFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.